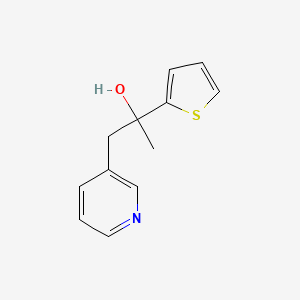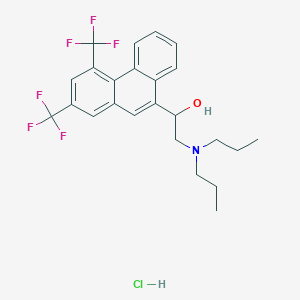
2-Chloro-n-hydroxy-n,n-diphenyl-benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-n-hydroxy-n,n-diphenyl-benzenecarboximidamide is a chemical compound with the molecular formula C19H15ClN2O It is known for its unique structure, which includes a chloro group, a hydroxy group, and two phenyl groups attached to a benzenecarboximidamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-n-hydroxy-n,n-diphenyl-benzenecarboximidamide typically involves the reaction of 2-chlorobenzoyl chloride with n-hydroxy-n,n-diphenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-n-hydroxy-n,n-diphenyl-benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of 2-chloro-n,n-diphenyl-benzenecarboxamide.
Reduction: Formation of n-hydroxy-n,n-diphenyl-benzenecarboximidamide.
Substitution: Formation of 2-amino-n-hydroxy-n,n-diphenyl-benzenecarboximidamide or 2-thio-n-hydroxy-n,n-diphenyl-benzenecarboximidamide.
Aplicaciones Científicas De Investigación
2-Chloro-n-hydroxy-n,n-diphenyl-benzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-n-hydroxy-n,n-diphenyl-benzenecarboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro group can participate in electrophilic interactions, while the phenyl groups can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-n,n-diphenyl-benzenecarboximidamide: Lacks the hydroxy group, which may reduce its ability to form hydrogen bonds.
n-Hydroxy-n,n-diphenyl-benzenecarboximidamide: Lacks the chloro group, which may affect its electrophilic interactions.
2-Chloro-n-hydroxy-n,n-diphenyl-benzenecarboxamide: Contains a carbonyl group instead of the imidamide group, which may alter its reactivity and biological activity.
Uniqueness
2-Chloro-n-hydroxy-n,n-diphenyl-benzenecarboximidamide is unique due to the presence of both a chloro and a hydroxy group, which allows it to participate in a diverse range of chemical reactions and interactions
Propiedades
Número CAS |
59387-55-2 |
|---|---|
Fórmula molecular |
C19H16Cl2N2O |
Peso molecular |
359.2 g/mol |
Nombre IUPAC |
2-chloro-N-hydroxy-N,N'-diphenylbenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C19H15ClN2O.ClH/c20-18-14-8-7-13-17(18)19(21-15-9-3-1-4-10-15)22(23)16-11-5-2-6-12-16;/h1-14,23H;1H |
Clave InChI |
PQFIPAUXHWCFBP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=C(C2=CC=CC=C2Cl)N(C3=CC=CC=C3)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



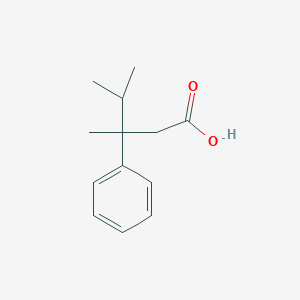

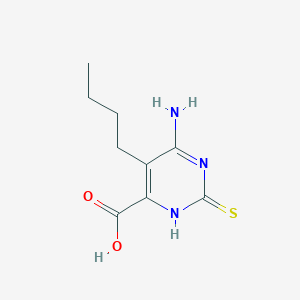

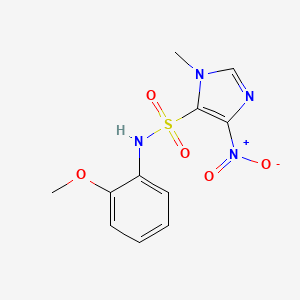
![Methyl 3-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoate](/img/structure/B14006282.png)
![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14006285.png)
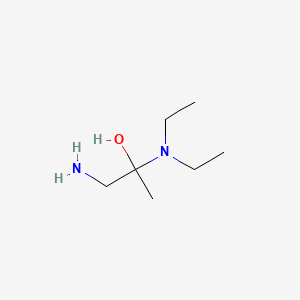
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol](/img/structure/B14006290.png)
